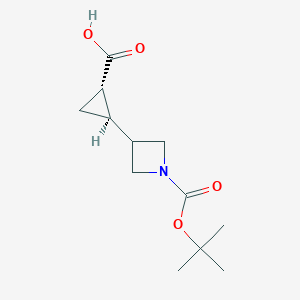
1,2,3,4,5,6-Hexaethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexaethylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic hydrocarbons derived from benzene. These compounds are characterized by the substitution of hydrogen atoms on the benzene ring with ethyl and methyl groups, respectively. Their unique structures make them interesting subjects for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexaethylbenzene: can be synthesized through the alkylation of benzene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
1-iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 1,2,3,4-tetramethylbenzene using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent such as acetic acid to facilitate the dissolution of iodine.
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of recyclable catalysts and solvents is also common to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexaethylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene undergo various chemical reactions, including:
Substitution Reactions: Both compounds can participate in electrophilic aromatic substitution reactions. For example, 1-iodo-2,3,4,5-tetramethylbenzene can undergo further halogenation or nitration.
Oxidation Reactions: These compounds can be oxidized to form corresponding carboxylic acids. For instance, 1,2,3,4,5,6-hexaethylbenzene can be oxidized to hexaethylbenzene carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of 1-iodo-2,3,4,5-tetramethylbenzene can yield 2,3,4,5-tetramethylbenzene by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens in the presence of catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Halogenated or nitrated derivatives.
Oxidation: Carboxylic acids.
Reduction: Dehalogenated hydrocarbons.
Scientific Research Applications
Chemistry
These compounds are used as intermediates in organic synthesis. Their unique structures allow for the study of steric and electronic effects in aromatic substitution reactions.
Biology
In biological research, these compounds can be used as probes to study enzyme-substrate interactions due to their distinct aromatic properties.
Medicine
While not directly used as drugs, derivatives of these compounds can serve as precursors in the synthesis of pharmaceuticals.
Industry
In the industrial sector, these compounds are used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which these compounds exert their effects is primarily through their aromatic nature, which allows them to participate in various chemical reactions. The presence of ethyl and methyl groups influences the electron density on the benzene ring, affecting reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.
Tetramethylbenzene: Similar but lacks the iodine substituent.
Uniqueness
1,2,3,4,5,6-Hexaethylbenzene: is unique due to the presence of six ethyl groups, which significantly alter its physical and chemical properties compared to hexamethylbenzene. 1-iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of an iodine atom, which makes it a useful intermediate for further functionalization.
These compounds’ distinct structures and reactivities make them valuable in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C28H43I |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexaethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C18H30.C10H13I/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3;1-6-5-10(11)9(4)8(3)7(6)2/h7-12H2,1-6H3;5H,1-4H3 |
InChI Key |
MMXONAWTZOWAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CC)CC)CC)CC)CC.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


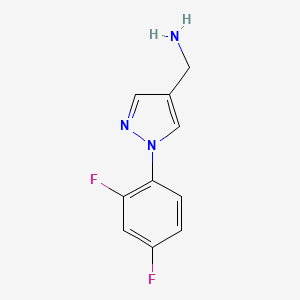
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
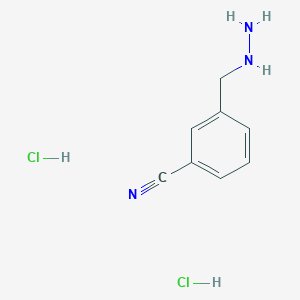
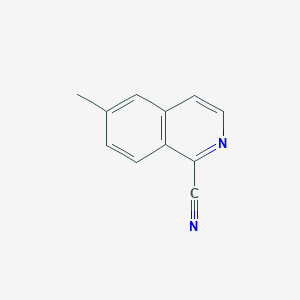
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
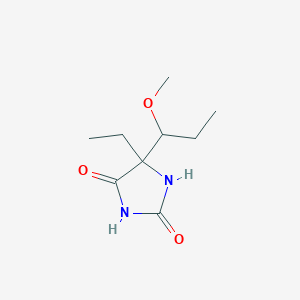
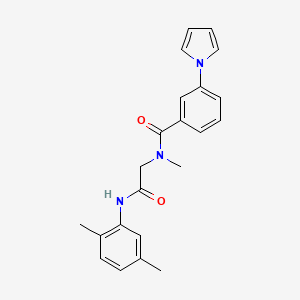
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
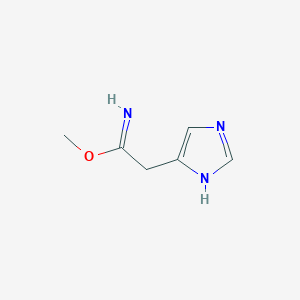
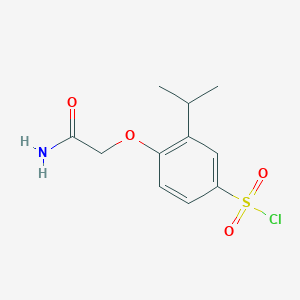
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
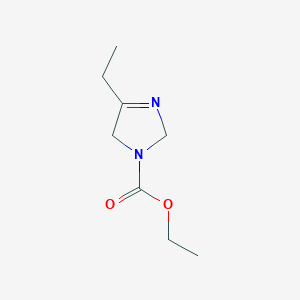
![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)
